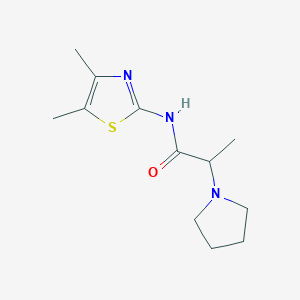
N'-(2-hydroxy-4-methylbenzylidene)-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-hydroxy-4-methylbenzylidene)-2-phenylacetohydrazide, commonly known as HMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBP is a yellow crystalline powder that belongs to the class of hydrazones. The compound has a molecular weight of 308.36 g/mol and a melting point of 174-176°C.
Mechanism of Action
The exact mechanism of action of HMBP is not well understood. However, it is believed that the compound acts as a chelating agent, forming stable complexes with metal ions. This property of HMBP has been utilized in various analytical and biological applications.
Biochemical and Physiological Effects:
HMBP has been shown to exhibit various biochemical and physiological effects. The compound has been reported to possess antimicrobial, antioxidant, and anticancer properties. HMBP has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Advantages and Limitations for Lab Experiments
HMBP has several advantages as a reagent in laboratory experiments. The compound is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. HMBP also exhibits high selectivity towards certain metal ions, making it a useful reagent for the determination of trace amounts of these metals. However, HMBP has some limitations as well. The compound is sensitive to acidic conditions and can decompose in the presence of strong acids. HMBP also exhibits poor solubility in water, which can limit its use in aqueous systems.
Future Directions
There are several future directions for research on HMBP. One potential application of HMBP is in the development of new anticancer drugs. The compound has shown promising anticancer activity in vitro, and further studies are needed to evaluate its potential as a therapeutic agent. Another future direction for research on HMBP is in the development of new analytical methods for the determination of metal ions in various samples. The compound's high selectivity towards certain metal ions makes it a promising reagent for the development of new analytical methods. Finally, further studies are needed to elucidate the exact mechanism of action of HMBP and its potential applications in various fields of scientific research.
In conclusion, HMBP is a versatile compound with potential applications in various fields of scientific research. The compound's unique properties make it a useful reagent for the determination of trace amounts of metal ions and a promising candidate for the development of new anticancer drugs. Further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of HMBP is relatively simple and involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and phenylacetic hydrazide in the presence of a suitable catalyst. The reaction takes place in a solvent, typically ethanol or methanol, under reflux conditions. The product is then purified through recrystallization to obtain pure HMBP.
Scientific Research Applications
HMBP has found extensive applications in various fields of scientific research. One of the most significant applications of HMBP is in the field of analytical chemistry. HMBP has been used as a reagent for the determination of trace amounts of copper, nickel, and cobalt in various samples. The compound forms a colored complex with these metals, which can be measured spectrophotometrically.
properties
IUPAC Name |
N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-8-14(15(19)9-12)11-17-18-16(20)10-13-5-3-2-4-6-13/h2-9,11,19H,10H2,1H3,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSKLMQPBIBCFS-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6026456.png)
![4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)

![N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)


![6-ethyl-9-hydroxy-5-methyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6026518.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6026530.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6026559.png)

![1-cyclopentyl-N-methyl-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6026578.png)